

An In-depth Technical Guide to the Physicochemical Properties of Propyl Gallate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **propyl gallate** (propyl 3,4,5-trihydroxybenzoate), a synthetic antioxidant widely used in the food, cosmetic, and pharmaceutical industries.[1][2][3] Understanding these properties is crucial for its effective application in research and product development, particularly in areas concerning drug stability, formulation, and antioxidant activity.

Core Physicochemical Data

The fundamental physicochemical characteristics of **propyl gallate** are summarized in the table below. These values are essential for predicting its behavior in various systems.



Property	Value	Source
Molecular Formula	C10H12O5	[4][5]
Molecular Weight	212.20 g/mol	[4][6][7]
Appearance	White to creamy-white crystalline powder	[5][6][8]
Melting Point	146-150 °C	[4][5][6][7]
Boiling Point	Decomposes	[6][7]
Density	~1.21 - 1.36 g/cm ³	[4][6]
рКа	7.94 - 8.11	[4][9]
logP (Octanol-Water)	1.80	[6][10]
Water Solubility	0.35 - 3.5 mg/mL at 25 °C	[5][6][9]
Solubility in Ethanol	Freely soluble (~103 g/100 g at 25 °C)	[6][9][11]
Solubility in Ether	Freely soluble (~83 g/100 g at 25 °C)	[6][9]
Solubility in DMSO	~15 mg/mL	[12]
Solubility in DMF	~20 mg/mL	[12]

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to chemical research. The following sections detail the methodologies for measuring key parameters of **propyl qallate**.

Determination of Solubility

The solubility of a compound can be determined using the gravimetric method.[13] This involves preparing a saturated solution and then quantifying the amount of dissolved solute.

Methodology:



- Sample Preparation: An excess amount of **propyl gallate** is added to a known volume of the selected solvent (e.g., water, ethanol) in a sealed container.
- Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[14][15]
- Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.[14]
- Quantification: A known volume of the clear, saturated solution is transferred to a preweighed container.
- Solvent Evaporation: The solvent is evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved propyl gallate is obtained.[14]
- Calculation: The solubility is calculated as the mass of the dissolved propyl gallate per volume of the solvent (e.g., in g/L or mg/mL).

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) can be reliably determined by potentiometric titration, which measures the change in pH of a solution upon the addition of a titrant.[16][17]

Methodology:

- Solution Preparation: A precise amount of **propyl gallate** is dissolved in a suitable solvent (typically a water-cosolvent mixture for sparingly soluble compounds) to a known concentration (e.g., 1 mM).[17] The ionic strength of the solution is kept constant using an electrolyte like KCI.[17]
- Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer. The system is purged with an inert gas (e.g., nitrogen) to remove dissolved CO₂.[17]
- Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the propyl gallate solution in small, precise increments.[17][18]



- Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[17]
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which half of the acid has been neutralized.[16][19]

Determination of Octanol-Water Partition Coefficient (logP)

The octanol-water partition coefficient (Kow or Pow) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.[20][21]

Methodology:

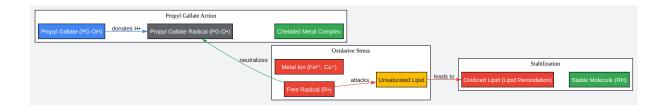
- Phase Preparation: 1-Octanol and water are mutually saturated by mixing them and allowing the phases to separate.
- Sample Preparation: A known amount of propyl gallate is dissolved in either the water or octanol phase.
- Partitioning: A specific volume of the propyl gallate solution is mixed with a specific volume of the other phase in a separatory funnel or vial.[20]
- Equilibration: The mixture is shaken vigorously for a set period and then allowed to stand undisturbed until the two phases have completely separated.[21]
- Concentration Measurement: The concentration of propyl gallate in both the aqueous and octanol phases is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[21]
- Calculation: The partition coefficient (Pow) is calculated as the ratio of the concentration of **propyl gallate** in the octanol phase to its concentration in the aqueous phase.[22] The logP is the base-10 logarithm of this value.

Visualizations: Mechanisms and Workflows



Antioxidant Mechanism of Propyl Gallate

Propyl gallate functions as a potent antioxidant primarily through a hydrogen transfer mechanism.[23][24] Its three hydroxyl groups on the gallic acid moiety can readily donate hydrogen atoms to neutralize free radicals, thus terminating oxidative chain reactions.[1][3] Additionally, it can chelate metal ions like iron and copper, which are known to catalyze oxidative processes.[1][8]



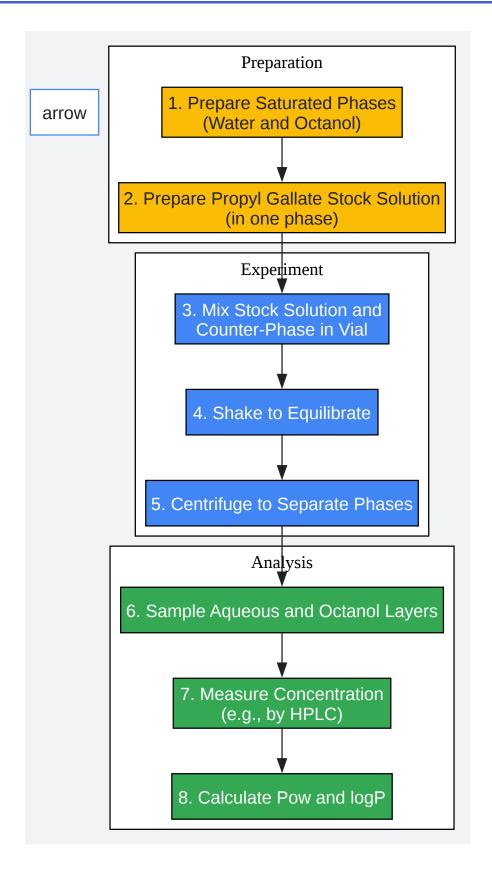
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Caption: Antioxidant mechanism of **propyl gallate** via hydrogen donation and metal chelation.

Experimental Workflow: Shake-Flask Method for logP Determination

The workflow for determining the octanol-water partition coefficient (logP) is a sequential process that ensures accurate measurement of the compound's distribution between two immiscible phases.





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Caption: Workflow for determining logP using the shake-flask method.



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